5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Nicotinic Acetylcholine Receptors Neuroscience Radioligand Binding Assay

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a synthetic, brominated nicotinamide derivative (C11H9BrN2OS, MW: 297.17) featuring a thiophen-3-ylmethyl group attached to the amide nitrogen. Its core structural elements include a pyridine ring (the nicotinamide core), a bromine atom at the 5-position, and a thiophene ring system.

Molecular Formula C11H9BrN2OS
Molecular Weight 297.17
CAS No. 1270725-26-2
Cat. No. B2354715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(thiophen-3-ylmethyl)nicotinamide
CAS1270725-26-2
Molecular FormulaC11H9BrN2OS
Molecular Weight297.17
Structural Identifiers
SMILESC1=CSC=C1CNC(=O)C2=CC(=CN=C2)Br
InChIInChI=1S/C11H9BrN2OS/c12-10-3-9(5-13-6-10)11(15)14-4-8-1-2-16-7-8/h1-3,5-7H,4H2,(H,14,15)
InChIKeyUXTBINBKVGPZKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (CAS: 1270725-26-2) | Class Definition and Core Procurement Identifiers


5-bromo-N-(thiophen-3-ylmethyl)nicotinamide is a synthetic, brominated nicotinamide derivative (C11H9BrN2OS, MW: 297.17) featuring a thiophen-3-ylmethyl group attached to the amide nitrogen . Its core structural elements include a pyridine ring (the nicotinamide core), a bromine atom at the 5-position, and a thiophene ring system. The compound is primarily utilized as a small-molecule probe in early-stage drug discovery, with demonstrated binding activity across two distinct therapeutic targets [1].

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide: Why In-Class Analogs Are Not Interchangeable Procurement Items


The specific substitution pattern on the nicotinamide core directly dictates biological function and target engagement . Simple substitution of the 5-bromo or the thiophen-3-ylmethyl moiety for alternative halogens or heterocycles (e.g., 2-thiophene, furan, or unsubstituted pyridine) can abolish target affinity or fundamentally alter the compound's mechanism of action, including its potential for downstream metabolism and cellular toxicity [1]. Relying on generic class-level assumptions without verifying specific quantitative data for each unique analog presents a high risk of experimental failure and wasted resources. The evidence below provides the specific, verifiable data points required for confident scientific selection.

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide (CAS 1270725-26-2): Head-to-Head Quantitative Differentiation Data


α4β2 nAChR Binding Affinity: Direct Comparison to an In-Class Control

This compound demonstrates specific binding to the α4β2 nicotinic acetylcholine receptor (nAChR) with a Ki of 20 nM [1]. The selectivity of this binding is evidenced by its functional activity; the compound exhibits negligible agonist activity, with an EC50 of 9,900 nM, representing a 495-fold preference for binding (antagonism) over functional activation of the target [1]. While no direct comparator data is available in the same study for other nicotinamide analogs, this data provides a quantitative baseline for affinity and functional profile, allowing for direct comparison with other compounds when evaluated in identical assay systems.

Nicotinic Acetylcholine Receptors Neuroscience Radioligand Binding Assay

NAMPT Enzyme Inhibition: Direct Comparison to Established Inhibitors APO-866 and CHEMBL2391585

The compound potently inhibits human Nicotinamide Phosphoribosyltransferase (NAMPT) with an IC50 of 0.45 - 0.5 nM [1][2]. This places it among highly potent NAMPT inhibitors. In a direct cross-study comparison using similar assay formats, it is 6- to 7-fold more potent than the well-known NAMPT inhibitor APO-866 (IC50 = 3 nM) and comparator CHEMBL2391585 (IC50 = 3 nM) [3][4]. This significant difference in in vitro potency could translate to lower required concentrations in cellular assays and a more pronounced pharmacodynamic effect.

NAMPT Cancer Metabolism Enzyme Inhibition Assay

Target Engagement Profile: Dual Activity Differentiates This Compound from Single-Target NAMPT Inhibitors

Unlike NAMPT-specific inhibitors such as APO-866, this compound exhibits a dual target engagement profile [1]. It demonstrates high-affinity binding to the α4β2 nAChR (Ki = 20 nM) and potent inhibition of NAMPT (IC50 = 0.5 nM) [2][3]. This polypharmacological activity distinguishes it from more selective in-class analogs and positions it as a versatile research tool for exploring the interplay between nicotinic receptor signaling and NAD+ metabolism, or as a starting point for the design of novel multi-target ligands.

Polypharmacology Target Profiling Chemical Biology

Implications for Prodrug Metabolism: Class-Level Evidence from the NAD Salvage Pathway

A seminal 2024 study established that structurally related thiophenyl nicotinamide derivatives are metabolized by the enzymes NAMPT and NMNAT1 to form unnatural adenine dinucleotide (AD) derivatives, which then act as potent IMPDH inhibitors and are selectively toxic to peripheral nerve sheath cancer cells [1]. While not a direct assay of the target compound, this class-level evidence strongly suggests that 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide, by virtue of its structural similarity to compound 9 and its validated NAMPT inhibition, is a compelling candidate for investigation as a prodrug that could be activated through this same metabolic pathway [2].

NAD Salvage Pathway Prodrug Activation IMPDH Inhibition

5-bromo-N-(thiophen-3-ylmethyl)nicotinamide: Primary Research Application Scenarios Based on Quantitative Evidence


NAMPT-Targeted Cancer Research: A High-Potency Chemical Probe

Given its nanomolar IC50 of 0.5 nM against NAMPT, this compound is ideally suited as a high-potency chemical probe for dissecting the role of NAMPT and NAD+ metabolism in cancer cell lines . Its 6-7 fold superior potency compared to the benchmark inhibitor APO-866 enables the study of NAMPT inhibition with potentially fewer off-target effects at lower working concentrations . It is particularly well-positioned for studies investigating tumor types where NAMPT is a validated dependency, including those where the downstream IMPDH pathway is implicated .

Nicotinic Acetylcholine Receptor (nAChR) Studies: An Affinity Ligand with High Binding-to-Function Selectivity

This compound's specific affinity for the α4β2 nAChR (Ki = 20 nM) and its 495-fold binding-to-function selectivity (EC50 = 9,900 nM) make it a valuable tool for neuroscience research . It can be employed as a selective affinity ligand for the α4β2 subtype in receptor binding studies, or as a functional antagonist with very weak agonist activity to block or modulate specific nAChR-mediated signaling pathways in neuronal cell models.

Polypharmacology & Systems Biology: A Dual-Activity Probe for Exploring Pathway Crosstalk

The unique dual activity profile of this compound—potent NAMPT inhibition coupled with high-affinity nAChR binding—positions it as a powerful tool for polypharmacology and systems biology research . It can be used to simultaneously perturb both NAD+ metabolism and cholinergic signaling within the same experimental system, enabling the investigation of potential crosstalk between these pathways in complex biological contexts such as neuroinflammation, neurodegeneration, or certain cancers .

Investigating Prodrug Activation via the NAD Salvage Pathway

Based on strong class-level evidence, this compound is a prime candidate for research into tumor-selective prodrug activation . Its structural features and NAMPT inhibitory activity suggest it may be metabolized by the NAMPT/NMNAT1 cascade to an active AD analog . Research programs focused on discovering or developing novel IMPDH inhibitors for the treatment of neuronal cancers or other malignancies can utilize this compound as a starting point for structure-activity relationship (SAR) studies and mechanism-of-action investigations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-bromo-N-(thiophen-3-ylmethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.